4,4'-(Quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile
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Overview
Description
4,4’-(Quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile is a chemical compound with the molecular formula C16H16N4S2 and a molecular weight of 328.45 g/mol . This compound features a quinoxaline core linked to two butanenitrile groups via disulfide bonds. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dichloroquinoxaline with sodium sulfide to form the disulfide bridge, followed by the reaction with 4-bromobutanenitrile under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular redox states.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile involves its interaction with cellular redox systems. The disulfide bonds can be reduced to thiols, which can then participate in redox cycling, generating reactive oxygen species (ROS). This can lead to oxidative stress in cells, which is a mechanism exploited in anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-di-N-oxides: Known for their antibacterial and anticancer activities.
Quinoxaline derivatives: Such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, used in the synthesis of drugs like Erdafitinib.
Uniqueness
4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile is unique due to its disulfide-linked butanenitrile groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H16N4S2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-[3-(3-cyanopropylsulfanyl)quinoxalin-2-yl]sulfanylbutanenitrile |
InChI |
InChI=1S/C16H16N4S2/c17-9-3-5-11-21-15-16(22-12-6-4-10-18)20-14-8-2-1-7-13(14)19-15/h1-2,7-8H,3-6,11-12H2 |
InChI Key |
VLRYOLMAKKHCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCCCC#N)SCCCC#N |
Origin of Product |
United States |
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